molecular formula C8H6N6 B12823300 5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile

Cat. No.: B12823300
M. Wt: 186.17 g/mol
InChI Key: QLLGYZUOXFKCGV-UHFFFAOYSA-N
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Description

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with cyanoacetamide under basic conditions, followed by cyclization to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(pyridin-2-yl)-1H-imidazole-4-carbonitrile
  • 5-Amino-1-(pyrimidin-4-yl)-1H-imidazole-4-carbonitrile

Uniqueness

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile is unique due to its specific arrangement of the pyrimidine and imidazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for further research and development .

Biological Activity

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7H7N5
  • Molecular Weight : 163.17 g/mol
  • IUPAC Name : this compound

This compound features an imidazole ring substituted with a pyrimidine moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole and pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that similar compounds can achieve minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

The compound's structural analogs have been evaluated for their antiparasitic activity. Notably, modifications in the imidazole or pyrimidine rings can enhance efficacy against parasites such as Trypanosoma cruzi. One study reported that certain derivatives exhibited EC50 values in the low micromolar range (0.025 μM), showcasing potent antiparasitic effects .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have shown promising results in inhibiting COX enzymes, which are key mediators in inflammatory processes. For example, some derivatives demonstrated selective COX-2 inhibition with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Imidazole Ring : Utilizing precursors such as amino acids or substituted ureas.
  • Pyrimidine Substitution : Introducing the pyrimidine moiety through nucleophilic substitution reactions.
  • Cyanation Reaction : Adding a cyano group to achieve the final carbonitrile functionality.

These synthetic pathways are crucial for optimizing yield and purity, which directly affect biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

StudyFindings
Study on Antimicrobial Activity Demonstrated MIC values for related compounds against S. aureus at 0.0039 mg/mL .
Antiparasitic Efficacy Reported EC50 values as low as 0.025 μM against T. cruzi .
Inflammatory Response Inhibition Identified selective COX-2 inhibitors with significant anti-inflammatory effects .

These findings highlight the compound's potential as a therapeutic agent across multiple disease states.

Properties

Molecular Formula

C8H6N6

Molecular Weight

186.17 g/mol

IUPAC Name

5-amino-1-pyrimidin-2-ylimidazole-4-carbonitrile

InChI

InChI=1S/C8H6N6/c9-4-6-7(10)14(5-13-6)8-11-2-1-3-12-8/h1-3,5H,10H2

InChI Key

QLLGYZUOXFKCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C=NC(=C2N)C#N

Origin of Product

United States

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